(1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester
Overview
Description
Scientific Research Applications
Synthesis and Chemistry
Ring-Closing Metathesis-Based Synthesis : The compound (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a functionalized cyclohexene skeleton, was synthesized using ring-closing metathesis and diastereoselective Grignard reactions, highlighting the use of L-serine as a starting material. This process is significant for the synthesis of complex molecules like GS4104 (Cong & Yao, 2006).
Biocatalytic Asymmetric Synthesis : A study demonstrated the use of Sphingomonas aquatilis for the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key intermediate in synthesizing hepatitis C virus protease inhibitors (Zhu, Shi, Zhang, & Zheng, 2018).
Material Science Applications
- Hydrophilic Aliphatic Polyesters : Research involving the synthesis and polymerization of new cyclic esters, including those containing protected functional groups like amino and carboxyl, was conducted to create hydrophilic aliphatic polyesters. This is important for developing materials with specific properties (Trollsås et al., 2000).
Pharmaceutical Applications
- Synthesis of Pharmaceutical Intermediates : Research into the synthesis of various ethyl esters and their derivatives, such as 2-amino-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromenes-3-carboxilic acid ethyl esters, is crucial for producing intermediates used in pharmaceuticals (Mahmud et al., 2018).
Crystallography and Structural Studies
- Crystallographic Characterization : The crystallographic study of 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, provided insights into the conformation of these molecules, which is crucial for understanding their chemical behavior and potential applications (Valle et al., 1988).
Properties
IUPAC Name |
ethyl (1S,3S,4R)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJYOYONMCBZHC-GARJFASQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@H](C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112218 | |
Record name | Cyclohexanecarboxylic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1S,3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392745-75-3 | |
Record name | Cyclohexanecarboxylic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1S,3S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxylic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1S,3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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